BAZ2-ICR

概述

描述

BAZ2-ICR 是一种专门针对 BAZ2A 和 BAZ2B 蛋白溴结构域的化学探针。这些蛋白是溴结构域邻近锌指家族的一部分,参与染色质重塑和非编码 RNA 的调控。 This compound 已被开发成为一种有效的、选择性的、细胞活性的抑制剂,使其成为研究 BAZ2A 和 BAZ2B 生物学功能的宝贵工具 .

科学研究应用

BAZ2-ICR 广泛用于科学研究中以研究 BAZ2A 和 BAZ2B 的生物学功能。其应用包括:

作用机制

BAZ2-ICR 通过选择性地结合 BAZ2A 和 BAZ2B 的溴结构域发挥作用。这种结合抑制了这些溴结构域与组蛋白尾部上的乙酰化赖氨酸残基的相互作用,从而调节基因转录。 BAZ2A 和 BAZ2B 的抑制会影响染色质结构和非编码 RNA 的表达,从而导致细胞功能发生改变 .

生化分析

Biochemical Properties

BAZ2-ICR plays a significant role in biochemical reactions by interacting with the bromodomains of BAZ2A and BAZ2B . The interaction is characterized by an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets .

Cellular Effects

This compound influences cell function by modulating gene transcription . It selectively inhibits the bromodomains of BAZ2A/B, which play essential roles in chromatin remodeling and regulation of noncoding RNAs .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the bromodomains of BAZ2A/B . This binding interaction inhibits the function of these bromodomains, thereby modulating gene transcription .

Temporal Effects in Laboratory Settings

This compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 μM in the BAZ2A FRAP assay . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not currently available, it is known that this compound is a potent inhibitor with IC50s of 130 nM and 180 nM for BAZ2A/B, respectively .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in chromatin remodeling and gene transcription .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound is transported to the nucleus where it interacts with the bromodomains of BAZ2A/B .

Subcellular Localization

Given the role of this compound as a bromodomain inhibitor, it is likely localized to the nucleus where it interacts with the bromodomains of BAZ2A/B . This interaction likely affects the activity and function of these bromodomains, thereby influencing gene transcription .

准备方法

合成路线和反应条件

BAZ2-ICR 的合成涉及通过结构基础设计优化弱效起始化合物。 抑制剂的关键特征是分子内芳香堆积相互作用,该相互作用有效地占据了浅溴结构域口袋 。合成路线通常涉及多个步骤,包括核心结构的形成以及随后进行功能化以增强效力和选择性。

工业生产方法

. 这些供应商可能遵循大规模合成和纯化的标准化协议,以确保高纯度和一致性。

化学反应分析

反应类型

BAZ2-ICR 主要与靶溴结构域发生结合相互作用,而不是传统的化学反应,如氧化或还原。 该化合物的设计侧重于其选择性结合 BAZ2A 和 BAZ2B 溴结构域的能力,从而抑制其功能 .

常用试剂和条件

This compound 的合成涉及医药化学中常见的无机试剂和条件,包括使用保护基、偶联试剂和色谱法等纯化技术 .

主要形成产物

感兴趣的主要产物是 this compound 本身,其特点是对 BAZ2A 和 BAZ2B 溴结构域具有高度选择性和效力 .

相似化合物的比较

类似化合物

GSK2801: 另一种靶向 BAZ2A 和 BAZ2B 溴结构域的抑制剂,GSK2801 已被证明在诱导癌细胞凋亡方面与 BET 抑制剂具有协同作用.

BET 抑制剂: JQ1 和 OTX015 等化合物靶向 BET 家族 (BRD2、BRD3、BRD4) 的溴结构域,这些结构域参与调节基因转录.

独特性

BAZ2-ICR 在对 BAZ2A 和 BAZ2B 溴结构域的高选择性和效力方面是独特的,对其他溴结构域的脱靶效应最小 。这种特异性使其成为研究 BAZ2A 和 BAZ2B 独特生物学作用而不会影响其他含溴结构域蛋白的极佳工具。

生物活性

BAZ2-ICR is a selective inhibitor targeting the bromodomains of BAZ2A and BAZ2B, which are proteins involved in chromatin remodeling and transcriptional regulation. This compound has gained attention due to its potential therapeutic applications in cancer and other diseases linked to epigenetic modifications.

This compound has the following chemical characteristics:

- Molecular Formula : CHN

- Molecular Weight : 357.41 g/mol

- IC50 Values :

- BAZ2A: 130 nM

- BAZ2B: 180 nM

- Kd Values :

- BAZ2A: 109 nM

- BAZ2B: 170 nM

The compound exhibits significant selectivity, showing a 10-15 fold preference for BAZ2 bromodomains over CECR2 and more than 100-fold selectivity against other bromodomains, indicating its potential for specific targeting in therapeutic contexts .

This compound functions by binding to the acetylated lysine binding pockets of the bromodomains within BAZ2A and BAZ2B. The binding is characterized by strong negative binding enthalpy, likely due to aromatic stacking interactions, which enhances its potency as an inhibitor .

Fluorescence Recovery After Photobleaching (FRAP) Assay

In vitro studies utilizing FRAP assays demonstrated that this compound effectively displaces BAZ2A from chromatin in live cells. Specifically, at a concentration of 1 μM , it significantly reduced the recovery time of GFP-tagged BAZ2A to levels comparable with a dominant negative mutant, confirming its inhibitory action on the protein's function within cellular environments .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in mouse models:

- Bioavailability : Approximately 70%

- Clearance : Moderate, around 50% of mouse liver blood flow

- Volume of Distribution : Adequate for effective therapeutic use

- Solubility : High solubility at 25 mM in DO

- Log D Value : 1.05, indicating favorable partitioning between lipophilic and aqueous phases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

In Vitro Studies :

- A study reported that this compound could displace bromodomains from chromatin, thereby altering gene expression profiles associated with cancer progression.

- It was shown to inhibit cell proliferation in cancer cell lines expressing high levels of BAZ2A/B.

- In Vivo Studies :

Summary Table of Biological Activity

| Property | Value |

|---|---|

| Molecular Weight | 357.41 g/mol |

| IC50 (BAZ2A) | 130 nM |

| IC50 (BAZ2B) | 180 nM |

| Kd (BAZ2A) | 109 nM |

| Kd (BAZ2B) | 170 nM |

| Bioavailability | 70% |

| Clearance | ~50% liver blood flow |

| Solubility | 25 mM in DO |

| Log D | 1.05 |

属性

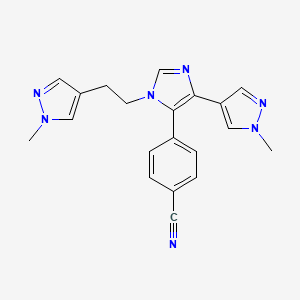

IUPAC Name |

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZVGDGTWNQAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes BAZ2-ICR a valuable tool for studying BAZ2A/B?

A1: this compound is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B [, ]. This selectivity makes it a valuable chemical probe for dissecting the specific roles of these proteins in cellular processes, as opposed to using less selective inhibitors that might also affect other bromodomain-containing proteins.

Q2: How does this compound interact with the BAZ2 bromodomains?

A2: this compound binds to the bromodomains of BAZ2A and BAZ2B by mimicking the interaction of acetylated lysine residues found in histones [, ]. This binding is facilitated by an intramolecular aromatic stacking interaction within the this compound molecule, effectively occupying the shallow bromodomain pockets []. Crystallographic studies have provided detailed insights into the binding poses of this compound and its analogues within the bromodomain binding site [, ].

Q3: Has the development of this compound provided any insights into designing future BAZ2A/B inhibitors?

A3: Yes, the crystallographic studies of BAZ2A in complex with this compound and other related compounds have revealed key structural information that can guide the development of future BAZ2A/B inhibitors []. The binding poses of various ligands, including known bromodomain inhibitors, have identified additional headgroups and interactions that can be exploited for designing novel and potentially more potent and selective BAZ2A ligands [].

Q4: Does inhibiting the bromodomains of BAZ2A with this compound completely abolish the protein's function?

A4: While this compound effectively inhibits the bromodomain activity of BAZ2A, research suggests that this inhibition alone may not be sufficient to completely abolish the protein's functionality []. This finding suggests that targeting other domains or functions of BAZ2A, potentially through strategies like PROTAC-based degradation, might be necessary to achieve a more robust inhibition of BAZ2A activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。